molecular formula C15H24ClNO B5174502 5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B5174502
M. Wt: 269.81 g/mol
InChI Key: JVAUIGFOENFNCC-UHFFFAOYSA-N
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Description

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a chlorophenoxy group attached to a pentan-1-amine backbone, with diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine typically involves the reaction of 2-chlorophenol with a suitable alkylating agent to form the 2-chlorophenoxy intermediate. This intermediate is then reacted with N,N-diethylpentan-1-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenoxy ketones, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine include other phenoxyamines and chlorophenoxy derivatives. Examples include:

  • 2-(2-chlorophenoxy)ethanol
  • 2-(5-chlorophenoxy)pentan-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

5-(2-chlorophenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-3-17(4-2)12-8-5-9-13-18-15-11-7-6-10-14(15)16/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAUIGFOENFNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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